molecular formula C18H22N2O4S B4837903 2-benzamido-N-[2-(2-hydroxyethoxy)ethyl]-4,5-dimethylthiophene-3-carboxamide

2-benzamido-N-[2-(2-hydroxyethoxy)ethyl]-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B4837903
M. Wt: 362.4 g/mol
InChI Key: DCNGKEKXIJTXPU-UHFFFAOYSA-N
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Description

2-benzamido-N-[2-(2-hydroxyethoxy)ethyl]-4,5-dimethylthiophene-3-carboxamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a benzamido group, a hydroxyethoxyethyl chain, and a dimethylthiophene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-[2-(2-hydroxyethoxy)ethyl]-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzamido group through the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide (KOH) and ethanol (EtOH). This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-[2-(2-hydroxyethoxy)ethyl]-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Alkyl halides in the presence of a base like KOH.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-benzamido-N-[2-(2-hydroxyethoxy)ethyl]-4,5-dimethylthiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzamido-N-[2-(2-hydroxyethoxy)ethyl]-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzamido-N-[2-(2-hydroxyethoxy)ethyl]-4,5-dimethylthiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-benzamido-N-[2-(2-hydroxyethoxy)ethyl]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-12-13(2)25-18(20-16(22)14-6-4-3-5-7-14)15(12)17(23)19-8-10-24-11-9-21/h3-7,21H,8-11H2,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNGKEKXIJTXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCOCCO)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-benzamido-N-[2-(2-hydroxyethoxy)ethyl]-4,5-dimethylthiophene-3-carboxamide
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2-benzamido-N-[2-(2-hydroxyethoxy)ethyl]-4,5-dimethylthiophene-3-carboxamide
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2-benzamido-N-[2-(2-hydroxyethoxy)ethyl]-4,5-dimethylthiophene-3-carboxamide
Reactant of Route 6
2-benzamido-N-[2-(2-hydroxyethoxy)ethyl]-4,5-dimethylthiophene-3-carboxamide

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